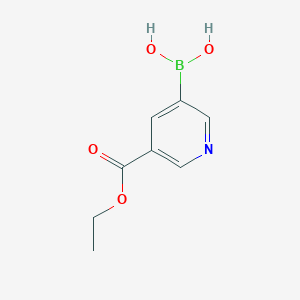

(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid

CAS No.: 875781-62-7

Cat. No.: VC2678516

Molecular Formula: C8H10BNO4

Molecular Weight: 194.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 875781-62-7 |

|---|---|

| Molecular Formula | C8H10BNO4 |

| Molecular Weight | 194.98 g/mol |

| IUPAC Name | (5-ethoxycarbonylpyridin-3-yl)boronic acid |

| Standard InChI | InChI=1S/C8H10BNO4/c1-2-14-8(11)6-3-7(9(12)13)5-10-4-6/h3-5,12-13H,2H2,1H3 |

| Standard InChI Key | ANWGKOKCTGJGCD-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=CN=C1)C(=O)OCC)(O)O |

| Canonical SMILES | B(C1=CC(=CN=C1)C(=O)OCC)(O)O |

Introduction

Physical and Chemical Properties

Structural and Physical Properties

(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid possesses distinct physical and chemical characteristics that define its behavior in various chemical environments. Table 1 summarizes the key physical properties of this compound:

| Property | Value |

|---|---|

| CAS Registry Number | 875781-62-7 |

| Molecular Formula | C8H10BNO4 |

| Molecular Weight | 194.98 g/mol |

| Physical State | Solid |

| Appearance | White to off-white powder |

Table 1: Physical properties of (5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid

The structure features a pyridine core with an ethoxycarbonyl substituent that increases the electron-withdrawing character of the ring, while the boronic acid group provides a reactive handle for various transformations. The ethoxycarbonyl group consists of an ethyl ester of carboxylic acid attached to the 5-position of the pyridine ring, contributing to the compound's polarity and reactivity patterns.

Electronic and Acidic Properties

Like other boronic acids, (5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid contains a trivalent boron atom with a vacant p-orbital perpendicular to the three substituents arranged in a trigonal planar geometry . This electronic configuration renders the boron atom Lewis acidic, capable of accepting electron pairs from Lewis bases to form tetrahedral adducts.

The acidity of the boronic acid group is significantly influenced by the electronic nature of the pyridine ring. The electron-deficient pyridine ring, further enhanced by the electron-withdrawing ethoxycarbonyl group at the 5-position, increases the acidity of the boronic acid hydroxyls compared to simple alkylboronic acids. This increased acidity affects its reactivity in various chemical transformations and its ability to interact with biological targets.

Synthesis Methods

Several strategic approaches have been developed for the synthesis of (5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid, each with distinct advantages and limitations. The selection of a particular method depends on factors such as availability of starting materials, required scale, and tolerance of functional groups.

Halogen-Metal Exchange and Borylation

This classical approach remains one of the most common methods for preparing (5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid . The synthetic route typically involves:

-

Preparation of 3-bromo-5-(ethoxycarbonyl)pyridine as the starting material

-

Treatment with an organolithium reagent (commonly n-butyllithium) at low temperature (-78°C) to effect the bromine-lithium exchange

-

Addition of a trialkyl borate (e.g., trimethyl borate) to trap the lithiated intermediate

-

Acidic hydrolysis to liberate the free boronic acid

While effective, this method requires careful temperature control and anhydrous conditions to prevent side reactions due to the high reactivity of the lithiated intermediates. The presence of the ethoxycarbonyl group also necessitates careful selection of reaction conditions to avoid nucleophilic attack on the ester functionality .

Palladium-Catalyzed Borylation

The palladium-catalyzed borylation, also known as the Miyaura borylation, offers a milder alternative with broader functional group tolerance . This approach typically involves:

-

Cross-coupling of 3-halopyridine-5-carboxylate (halide = Br, I) with bis(pinacolato)diboron in the presence of a palladium catalyst (commonly Pd(dppf)Cl2)

-

Base (typically potassium acetate) in a polar solvent such as DMSO or dioxane

-

Hydrolysis of the resulting pinacol boronate ester to obtain the free boronic acid

This method has proven particularly valuable for preparing boronic acids of base-sensitive heterocycles like pyridines. The reaction proceeds under relatively mild conditions (80-100°C) and typically offers good yields .

Direct C-H Borylation

The most atom-economical approach to synthesizing (5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid involves direct C-H borylation:

-

Treatment of ethyl nicotinate with a diboron reagent such as bis(pinacolato)diboron

-

An iridium or rhodium catalyst, commonly [Ir(COD)OMe]2 with bipyridine ligands

-

Regioselective functionalization at the 3-position

-

Conversion of the resulting boronate ester to the free boronic acid

The regioselectivity of this reaction is influenced by both steric and electronic factors, with the 3-position of pyridine often being favored . This method eliminates the need for pre-functionalized halopyridines, offering a more direct route to the target compound.

Chemical Reactivity

Suzuki-Miyaura Cross-Coupling Reactions

The premier application of (5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid lies in Suzuki-Miyaura cross-coupling reactions, where it serves as a nucleophilic partner for coupling with various aryl and heteroaryl halides . This palladium-catalyzed transformation follows a catalytic cycle involving:

-

Oxidative addition of the aryl halide to the palladium(0) catalyst

-

Transmetallation with the activated boronic acid

-

Reductive elimination to form the new carbon-carbon bond

Typical reaction conditions include:

-

Palladium catalysts: Pd(PPh3)4, Pd(dppf)Cl2, or Pd(OAc)2 with phosphine ligands

-

Bases: K2CO3, Cs2CO3, or K3PO4

-

Solvents: DMF, dioxane/water, or toluene/ethanol/water mixtures

These reactions generally proceed with high yields and exhibit excellent functional group tolerance, making them invaluable in constructing complex molecular architectures . The ethoxycarbonyl group remains intact under standard coupling conditions, providing a handle for further functionalization.

Diol Complexation and Sensing Applications

A defining characteristic of (5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid is its ability to form reversible covalent bonds with 1,2- and 1,3-diols through cyclic boronate formation . This property has been exploited in the development of chemical sensors for carbohydrates, catechols, and other diol-containing molecules. The formation of these cyclic boronates proceeds with:

-

Initial coordination of one of the diol oxygens to the empty p-orbital of boron

-

Displacement of a hydroxyl group to form a cyclic boronate

-

Coordination of the second diol oxygen to complete the cyclic structure

The ethoxycarbonyl group can participate in secondary interactions that influence binding affinity and selectivity for different diol-containing targets.

Protodeboronation and Stability Considerations

(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid, like other heteroarylboronic acids, can undergo protodeboronation—the replacement of the boronic acid group with hydrogen . This process is accelerated by:

-

Basic conditions

-

Elevated temperatures

-

Presence of transition metals

-

Aqueous environments

The electron-deficient nature of the pyridine ring makes this compound more susceptible to protodeboronation compared to phenylboronic acids, necessitating careful control of reaction conditions during its use in synthesis. The ethoxycarbonyl group at the 5-position somewhat stabilizes the boronic acid by counterbalancing the electron-withdrawing effect of the pyridine nitrogen.

Applications in Drug Discovery and Development

Pharmaceutical Building Block

(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid has emerged as a valuable intermediate in pharmaceutical synthesis due to its ability to participate in carbon-carbon bond-forming reactions that preserve or introduce the pyridine motif—a privileged structure in medicinal chemistry. The compound offers several advantages as a building block:

-

The pyridine ring provides a basic nitrogen for hydrogen bonding with biological targets

-

The ethoxycarbonyl group offers a handle for further derivatization into amides, acids, or reduced forms

-

The boronic acid moiety enables selective coupling reactions to build complex structures

These features make it particularly useful in the synthesis of kinase inhibitors, receptor modulators, and other biologically active compounds containing substituted pyridines.

Development of Boron-Containing Pharmaceuticals

Beyond its role as a synthetic intermediate, (5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid represents a potential pharmacophore in its own right . Boronic acids can interact with biological targets through:

-

Reversible covalent bonding with nucleophilic residues (Ser, Thr, Tyr)

-

Coordination with transition metals in enzyme active sites

-

Hydrogen bonding networks

The ability of boronic acids to form reversible covalent bonds with hydroxyl groups of serine proteases has led to the development of several boron-containing drugs, most notably proteasome inhibitors. The ethoxycarbonyl substituent can enhance membrane permeability and provide additional binding interactions with target proteins.

Structure-Activity Relationships and Biological Properties

Enzyme Inhibition Mechanisms

Boronic acids, including (5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid, are recognized for their ability to interact with various enzymes through multiple mechanisms . The most significant of these is the formation of reversible covalent bonds with nucleophilic residues in enzyme active sites. This typically involves:

-

Initial coordination of a nucleophilic residue (commonly serine) to the empty p-orbital of boron

-

Formation of a tetrahedral boronate complex that mimics the transition state of enzymatic reactions

-

Reversible nature of the bond allowing eventual dissociation

The presence of the ethoxycarbonyl group at the 5-position of the pyridine ring can provide additional binding interactions through hydrogen bonding or hydrophobic contacts, potentially enhancing selectivity for specific enzyme targets.

Pharmacokinetic and Toxicological Considerations

While comprehensive pharmacokinetic data specific to (5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid is limited, general observations about heterocyclic boronic acids provide insight into its likely behavior in biological systems. Key considerations include:

-

The compound likely exhibits moderate aqueous solubility due to the balance between the hydrophilic boronic acid group and the more lipophilic ethoxycarbonyl substituent

-

It likely undergoes oxidative deboronation in vivo, potentially leading to the corresponding hydroxypyridine

-

The ethoxycarbonyl group may undergo hydrolysis by esterases to form the corresponding carboxylic acid

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume